molecular formula C12H9Cl2F3N4O2 B2744595 6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 306978-05-2

6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione

Katalognummer: B2744595
CAS-Nummer: 306978-05-2
Molekulargewicht: 369.13
InChI-Schlüssel: LFEMUYWTNMTIJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrimidinedione core substituted at position 6 with chlorine and at position 3 with a 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl group. The pyridinyl moiety introduces a trifluoromethyl group, enhancing lipophilicity and metabolic stability, while the ethylamino linker may improve conformational flexibility for target binding.

Eigenschaften

IUPAC Name

6-chloro-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2F3N4O2/c13-7-3-6(12(15,16)17)5-19-10(7)18-1-2-21-9(22)4-8(14)20-11(21)23/h3-5H,1-2H2,(H,18,19)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEMUYWTNMTIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN2C(=O)C=C(NC2=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. A common route might start with the preparation of the pyridinyl amine intermediate by chlorination of the corresponding pyridine followed by amination. This intermediate is then reacted with a suitable pyrimidinedione derivative, under controlled conditions, to achieve the final product.

Industrial Production Methods: Industrial production methods would likely optimize the above synthetic route to enhance yield and purity. Advanced techniques such as continuous flow chemistry could be employed to maintain the consistency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:
  • Oxidation: : Oxidative reactions can modify functional groups, potentially adding new reactive sites.

  • Reduction: : Reduction can stabilize the compound or alter its electronic properties.

  • Substitution: : Halogen substituents in the compound make it susceptible to nucleophilic substitutions.

Common Reagents and Conditions:
  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Nucleophiles like hydroxide ions or amines.

Major Products Formed: The major products will depend on the specific reagents and conditions, but typically include variants with modified halogenation or functionalized pyridine rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: In synthetic organic chemistry, this compound can be used as a building block for more complex molecules, aiding in the development of novel materials with specific properties.

Biology: Biologically, it could serve as a research tool to study enzyme interactions or signaling pathways, due to its reactive functional groups.

Medicine: In medicinal chemistry, the compound might be explored for its potential therapeutic properties, including anticancer or antimicrobial activity.

Industry: Industrially, it might find use in the development of specialty chemicals or advanced materials due to its unique reactive profile.

Wirkmechanismus

Molecular Targets and Pathways: The compound interacts with molecular targets through its active sites, primarily involving the chloro and trifluoromethyl groups. These interactions might alter the structure of proteins or nucleic acids, thus influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

5-Acetyl-1-[3-Chloro-5-(Trifluoromethyl)-2-PyridinylAmino]-2,4(1H,3H)-Pyrimidinedione
  • Structure: Shares the pyrimidinedione core but substitutes the ethylamino linker with a methylamino group and adds an acetyl group at position 3.
  • Molecular Formula : C₁₃H₁₀ClF₃N₄O₃.
  • The methylamino linker may reduce steric flexibility, impacting binding kinetics .
4-Chloro-5-(Methylamino)-2-[3-(Trifluoromethyl)Phenyl]-2,3-Dihydropyridazin-3-One
  • Structure: Pyridazinone core with chloro, methylamino, and trifluoromethylphenyl substituents.
  • Key Differences: The pyridazinone heterocycle (vs. pyrimidinedione) and saturated ring system may confer distinct electronic properties and metabolic pathways.
4-(4-Chlorophenyl)-6-Hydroxy-5-(2-Thienylcarbonyl)-6-(Trifluoromethyl)-3,4,5,6-Tetrahydropyrimidin-2(1H)-One
  • Structure: Tetrahydropyrimidinone scaffold with 4-chlorophenyl, hydroxy, thienylcarbonyl, and trifluoromethyl groups.
  • The thienylcarbonyl group introduces sulfur-based hydrophobicity, which may influence bioavailability .
[(E)-[(4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Phenyl)Methylidene]Amino]Urea
  • Structure: Urea-linked pyridinyloxy-phenyl group instead of the ethylamino-pyridinyl moiety.

Physicochemical and Pharmacological Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted pKa Notable Features
Target Compound Pyrimidinedione 6-Cl, 3-(ethylamino-pyridinyl) ~384.15 N/A High lipophilicity, flexible linker
5-Acetyl-1-[[...]Pyrimidinedione Pyrimidinedione 5-Acetyl, methylamino linker 362.69 8.05 Increased polarity, rigid structure
4-Chloro-5-(Methylamino)-[...]Dihydropyridazin-3-One Pyridazinone 4-Cl, 5-methylamino, trifluoromethylphenyl 335.72 N/A Aromatic stacking potential
[(E)-[...]Urea Urea-pyridinyl Chloro-trifluoromethylpyridinyloxy, urea ~375.74 N/A Enhanced hydrogen bonding, lower logP

Key Contrasts and Implications

  • Bioavailability: The target compound’s ethylamino linker likely improves solubility compared to the methylamino variant in . However, the urea group in may reduce cell permeability despite stronger hydrogen bonding.
  • Target Selectivity: The pyridazinone core in and pyrimidinedione in the target compound may exhibit divergent affinities for enzymes like kinases or phosphodiesterases due to electronic differences.
  • Metabolic Stability: The trifluoromethyl group in all compounds enhances resistance to oxidative metabolism, but the tetrahydropyrimidinone in may undergo ring-opening reactions more readily.

Biologische Aktivität

6-Chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A pyrimidinedione core.
  • A chloro substituent.
  • A trifluoromethyl group attached to a pyridine ring.
PropertyValue
Molecular FormulaC12H10Cl2F3N3O
Molecular Weight303.13 g/mol
Melting Point90-92 °C
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often exhibit their biological activity through the inhibition of specific enzymes or receptors. The target enzymes for this class of compounds typically include:

  • Pyrimidine nucleoside phosphorylase : Involved in nucleic acid metabolism.
  • DNA polymerases : Critical for DNA replication.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.

Case Study: Antibacterial Efficacy
In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent activity, outperforming traditional antibiotics like trimethoprim by factors up to 12,000 times in vitro .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that similar pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

Case Study: In Vitro Anticancer Activity
In vitro studies demonstrated that certain pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreased lipophilicity and potency
Substitution at position 5Enhanced interaction with target enzymes

Q & A

Q. Q1: What are optimized methodologies for synthesizing 6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione, considering steric hindrance from the trifluoromethyl group?

A1: Synthesis typically involves coupling the pyridine amine moiety to the pyrimidinedione core via a nucleophilic substitution or amidation reaction. Key steps include:

  • Pre-functionalization of the pyridine ring : Introduce the trifluoromethyl group early via halogen exchange or direct fluorination under catalytic conditions (e.g., CuI/ligand systems) .
  • Controlled alkylation : Use a spacer (e.g., ethylene diamine) to mitigate steric clashes between the pyridinyl and pyrimidinedione groups. Ethanol or dichloromethane as solvents with triethylamine as a base improves yields .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol/water mixtures ensures high purity. Monitor intermediates via LC-MS and confirm final structure via 1H^1H/13C^{13}C-NMR and HRMS .

Advanced Structural Analysis

Q. Q2: How can conflicting crystallographic data on pyrimidinedione derivatives be resolved when analyzing hydrogen-bonding patterns in this compound?

A2: Discrepancies often arise from solvent effects or polymorphism. To address this:

  • Solvate screening : Crystallize the compound in multiple solvents (e.g., DMSO, MeOH) to compare H-bond networks. For example, DMSO may stabilize N–H···O interactions, while MeOH favors O–H···N .
  • DFT calculations : Compare experimental XRD data (e.g., bond lengths/angles) with optimized geometries from density functional theory (B3LYP/6-31G* level). This validates intramolecular interactions vs. crystal packing effects .
  • Variable-temperature XRD : Assess thermal stability of H-bonding motifs, especially near the ethylamino linker, where conformational flexibility may alter packing .

Mechanistic & Functional Studies

Q. Q3: What experimental strategies are recommended to elucidate the biological target of this compound, given its structural similarity to kinase inhibitors?

A3: Use a multi-tiered approach:

  • Kinase profiling : Screen against a panel of 100+ kinases using fluorescence polarization assays. Prioritize kinases with conserved ATP-binding pockets (e.g., CDK, JAK families) due to the pyrimidinedione scaffold’s ATP-mimetic properties .
  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts in lysates treated with the compound .
  • Mutagenesis studies : Introduce point mutations (e.g., gatekeeper residues like Thr338 in CDK2) to confirm binding specificity. Compare IC50_{50} values between wild-type and mutant kinases .

Data Contradiction Analysis

Q. Q4: How should researchers reconcile discrepancies in reported IC50_{50}50​ values for analogs of this compound across different assay conditions?

A4: Address variability via:

  • Standardized assay protocols : Control ATP concentrations (e.g., 10 µM vs. 1 mM), buffer pH (7.4 vs. 6.5), and incubation times (1 hr vs. 24 hrs), which significantly impact IC50_{50} .
  • Metabolic stability testing : Use liver microsomes to assess if conflicting potency stems from differential metabolite formation (e.g., CYP450-mediated oxidation of the ethylamino group) .
  • Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) for binding affinity (KDK_D) and cell-based proliferation assays (e.g., MTT) to correlate biochemical vs. cellular activity .

Structure-Activity Relationship (SAR) Optimization

Q. Q5: Which substituents on the pyridine ring most critically influence potency, and how can this guide analog design?

A5: Key SAR insights:

  • Trifluoromethyl position : Para-substitution (as in the parent compound) enhances hydrophobic interactions with kinase pockets, while meta-substitution reduces potency by 10-fold .
  • Chloro vs. fluoro substitution : Chloro at the 3-position improves target residence time (measured via SPR) but increases cytotoxicity. Fluoro analogs retain potency with better selectivity indices .
  • Aminoethyl linker modifications : Replacing ethyl with cyclopropyl groups improves metabolic stability (t1/2_{1/2} in hepatocytes increases from 2.5 to 6.7 hrs) but reduces solubility .

Computational Modeling

Q. Q6: What molecular dynamics (MD) parameters are essential for accurately simulating the binding mode of this compound to its target?

A6: Critical parameters include:

  • Force field selection : Use CHARMM36 or OPLS-AA for accurate treatment of trifluoromethyl and chloro groups .
  • Solvation models : Explicit water (TIP3P) outperforms implicit models in capturing H-bond dynamics near the pyrimidinedione core .
  • Sampling duration : ≥200 ns simulations are required to observe conformational changes in flexible regions (e.g., the ethylamino linker) .
  • Binding free energy calculations : Combine MM-PBSA and alchemical methods (e.g., FEP) to predict ΔG with <1 kcal/mol error vs. experimental data .

Advanced Analytical Challenges

Q. Q7: How can researchers differentiate degradation products from synthetic impurities in HPLC traces of this compound?

A7: Use tandem techniques:

  • LC-MS/MS : Compare fragmentation patterns of impurities with forced degradation samples (e.g., acid/base/hydrolytic stress). Degradants often show mass shifts (+18 Da for hydrolysis) .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled pyrimidinedione to track cleavage products via isotope peak spacing in HRMS .
  • 2D-NMR : 1H^1H-13C^{13}C HSQC identifies new cross-peaks from degradation (e.g., ring-opening products) .

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